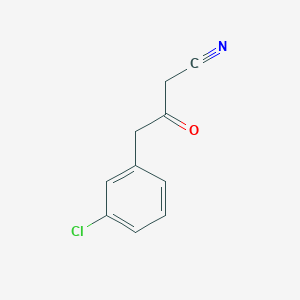

4-(3-Chlorophenyl)-3-oxobutanenitrile

Description

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-3-oxobutanenitrile |

InChI |

InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2 |

InChI Key |

NTTYOIXXEJAVDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

4-(3-Chlorophenyl)-3-oxobutanenitrile chemical structure and SMILES

Scaffold Analysis, Synthesis, and Heterocyclic Utility

Executive Summary

This technical guide profiles 4-(3-Chlorophenyl)-3-oxobutanenitrile , a versatile

Part 1: Structural Identity & Physicochemical Profile[1]

The molecule is characterized by a 4-carbon nitrile chain with a ketone at the

Chemical Identifiers[1][2][3][4]

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Name | |

| SMILES | N#CCC(=O)Cc1cccc(Cl)c1 |

| InChI String | InChI=1S/C10H8ClNO/c11-9-3-1-2-8(7-9)4-10(13)5-6-12/h1-3,7H,4-5H2 |

| Molecular Formula | |

| Molecular Weight | 193.63 g/mol |

Tautomeric Equilibrium

Unlike simple ketones, this compound exists in a dynamic equilibrium between the keto form and the enol form.[1] The enol form is stabilized by conjugation with the nitrile group and is the active species in many nucleophilic attacks.

-

Keto Form:

(Favored in non-polar solvents)[1] -

Enol Form:

(Stabilized by H-bonding; reactive nucleophile)[1]

Part 2: Synthetic Pathways & Process Chemistry[1][6]

The most robust route for synthesizing

Validated Protocol: The Cyanoacetate Route[1]

Reaction Logic:

-

C-Acylation: The enolate of ethyl cyanoacetate attacks 3-chlorophenylacetyl chloride.[1]

-

Hydrolysis/Decarboxylation: The intermediate ester is hydrolyzed and thermally decarboxylated to yield the target nitrile.

Step-by-Step Methodology

Reagents:

-

3-Chlorophenylacetyl chloride (1.0 eq)[1]

-

Ethyl cyanoacetate (1.0 eq)

-

Magnesium ethoxide (

) or Sodium hydride (2.2 eq) -

Solvent: THF (anhydrous) or Acetonitrile

Protocol:

-

Enolate Formation: In a flame-dried flask under

, dissolve ethyl cyanoacetate in anhydrous THF. Cool to 0°C. Add base ( -

Acylation: Add 3-chlorophenylacetyl chloride dropwise over 20 minutes, maintaining temperature

. The solution will turn yellow/orange. -

Reflux: Warm to room temperature, then reflux for 2 hours to ensure complete C-acylation.

-

Workup (Critical): Cool the mixture. Acidify with dilute

to pH 2. Extract with EtOAc.[2][3] -

Decarboxylation: The crude intermediate (2-cyano-4-(3-chlorophenyl)-3-oxobutanoate) is dissolved in a mixture of DMSO and water (10:1) and heated to 120°C for 45 minutes. Evolution of

gas indicates reaction progress. -

Purification: Dilute with water, extract with DCM, and recrystallize from ethanol/hexane.

Synthesis Workflow Diagram

Caption: Figure 1. Two-step synthesis via C-acylation of ethyl cyanoacetate followed by Krapcho-type decarboxylation.[1]

Part 3: Reactivity & Applications[1]

The utility of this compound lies in its ability to function as a 1,3-dielectrophile .[1]

Synthesis of 5-Aminopyrazoles (p38 Kinase Inhibition)

This is the most common application in drug discovery. The

-

Mechanism: The hydrazine nitrogen attacks the ketone (forming a hydrazone), followed by intramolecular cyclization onto the nitrile carbon.

-

Regioselectivity: Reaction with substituted hydrazines (

) typically yields the 1-substituted-5-aminopyrazole as the major isomer.

Synthesis of Pyrimidines

Reaction with amidines, urea, or thiourea under basic conditions yields 4-substituted pyrimidines.

Reaction Divergence Diagram

Caption: Figure 2.[1] Divergent synthesis pathways transforming the scaffold into heterocycles or Michael acceptors.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR (DMSO- | Methylene between ketone and nitrile ( | |

| 1H NMR (DMSO- | Benzylic methylene ( | |

| 1H NMR (DMSO- | Aromatic protons (3-Cl pattern) | |

| IR | 2260 | Nitrile ( |

| IR | 1725 | Ketone ( |

| LC-MS | [M+H]+ 194.0 | Positive ionization mode |

Note on NMR: In

Part 5: Safety & Handling

-

Nitrile Toxicity: While less volatile than acetonitrile, this compound can metabolize to release cyanide ions. Work in a well-ventilated fume hood.

-

Skin Irritant: The

-halo/keto precursors and the product itself are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended. -

Storage: Store at 2-8°C under inert gas (Argon). The active methylene group is susceptible to oxidation over long periods.

References

-

Survey of

-Ketonitrile Synthesis: -

Synthesis of 5-Aminopyrazoles

-

General Reactivity of Nitriles

- Title: The Chemistry of the Cyano Group (Interscience).

- Source: Wiley Online Library.

-

URL:[Link]

-

PubChem Compound Summary

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(3-Chlorophenyl)-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Chlorophenyl)-3-oxobutanenitrile is a valuable β-ketonitrile intermediate in medicinal chemistry and drug discovery, serving as a key building block for a variety of heterocyclic compounds with potential therapeutic applications. This in-depth technical guide provides a detailed exploration of the synthetic pathways to this target molecule, with a primary focus on the prevalent and efficient Claisen-type condensation reactions. The document elucidates the mechanistic underpinnings of these transformations, offers a step-by-step experimental protocol, and presents a comparative analysis of various synthetic strategies. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide both theoretical and practical insights into the synthesis of this important chemical entity.

Introduction: The Significance of this compound

β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile functional group separated by a methylene bridge. Their unique trifunctional nature makes them highly versatile precursors for the synthesis of a wide array of biologically active heterocyclic molecules.[1] The title compound, this compound, incorporates a 3-chlorophenyl moiety, a common substituent in many pharmaceutical agents that can influence their pharmacokinetic and pharmacodynamic properties. Its synthesis is therefore of considerable interest to the drug development community.

This guide will delve into the core synthetic methodologies for preparing this compound, with an emphasis on providing a robust understanding of the reaction mechanisms and practical considerations for laboratory-scale synthesis.

Primary Synthetic Pathway: Claisen-Type Condensation

The most direct and widely employed method for the synthesis of β-ketonitriles, including this compound, is the Claisen-type condensation of a nitrile with an ester in the presence of a strong base.[2][3] This reaction involves the deprotonation of the α-carbon of the nitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester.

The general transformation for the synthesis of this compound via this pathway is depicted below:

Caption: General scheme of the Claisen-type condensation for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds through the following key steps:

-

Deprotonation: A strong base, such as sodium ethoxide or sodium hydride, abstracts a proton from the α-carbon of 3-chlorophenylacetonitrile. The acidity of this proton is enhanced by the electron-withdrawing effect of the adjacent nitrile group.

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of the acetylating agent, typically ethyl acetate.

-

Elimination: The tetrahedral intermediate formed collapses, eliminating an ethoxide ion to yield the desired β-ketonitrile.

The choice of base is critical to the success of the reaction, as it must be strong enough to deprotonate the nitrile without promoting significant side reactions.[3]

Precursor Synthesis: 3-Chlorophenylacetonitrile

The primary precursor, 3-chlorophenylacetonitrile (also known as 3-chlorobenzyl cyanide), is not always commercially available and may need to be synthesized. A common method for its preparation is the nucleophilic substitution of 3-chlorobenzyl chloride with a cyanide salt, such as sodium cyanide.[4][5][6]

Caption: Synthesis of the precursor, 3-Chlorophenylacetonitrile.

Experimental Protocol: A Practical Approach

The following protocol outlines a representative procedure for the synthesis of this compound based on the Claisen-type condensation.

Materials:

-

3-Chlorophenylacetonitrile

-

Ethyl acetate, anhydrous

-

Sodium ethoxide or Sodium hydride

-

Anhydrous solvent (e.g., toluene, THF, or diethyl ether)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium ethoxide (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of 3-chlorophenylacetonitrile (1.0 equivalent) and anhydrous ethyl acetate (1.5 equivalents) in the same anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often ambient or slightly elevated).

-

Reaction Monitoring: The reaction mixture is stirred at the chosen temperature for a specified period (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

-

Extraction: The aqueous layer is extracted several times with an organic solvent.

-

Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Comparative Analysis of Synthesis Strategies

While the Claisen-type condensation is the most common approach, the choice of base and solvent can significantly impact the reaction's efficiency and yield. The following table summarizes some of the commonly used systems for the synthesis of β-ketonitriles.

| Base | Solvent | Typical Temperature | Advantages | Disadvantages |

| Sodium Ethoxide | Ethanol, Toluene | Reflux | Readily available, effective for many substrates. | Can lead to transesterification if other esters are present. |

| Sodium Hydride | THF, Toluene | Room Temp. to Reflux | Strong, non-nucleophilic base; drives the reaction to completion. | Flammable solid, requires careful handling. |

| Sodium Amide | Liquid Ammonia, Toluene | -33°C to Reflux | Very strong base, can be highly effective.[7] | Highly reactive and moisture-sensitive. |

| Potassium tert-Butoxide | THF, tert-Butanol | Room Temperature | Strong, sterically hindered base; can improve yields in some cases.[7] | More expensive than other bases. |

Conclusion

The synthesis of this compound is most effectively achieved through a Claisen-type condensation of 3-chlorophenylacetonitrile and an acetylating agent like ethyl acetate. The selection of a suitable strong base and anhydrous reaction conditions are paramount to achieving high yields. This technical guide provides the foundational knowledge and a practical framework for the successful synthesis of this important intermediate, empowering researchers in the field of drug discovery and development to access this valuable molecular scaffold.

References

- Google Patents.

- Google Patents.

-

ACS Publications. A High-Yielding Preparation of β-Ketonitriles. [Link]

- Google Patents.

-

National Institutes of Health. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

- Google Patents. Process for the production of 3-oxonitriles.

-

Organic Chemistry Portal. Claisen Condensation. [Link]

- Google Patents.

-

Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. [Link]

-

YouTube. Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]

-

Filo. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]

- 5. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 6. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]

- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of β-Ketonitriles in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Application of 3-Chlorophenylacetyl β-Ketonitrile Derivatives

The β-ketonitrile scaffold is a cornerstone in modern organic and medicinal chemistry, prized for its remarkable synthetic versatility.[1] These molecules serve as pivotal building blocks for a wide range of heterocyclic compounds such as pyrazoles, pyrimidines, and quinolines, which are frequently found in pharmaceuticals and other biologically active compounds.[1] The dual reactivity of the ketone and nitrile functionalities, separated by an activated methylene bridge, allows for a diverse array of chemical transformations, making them invaluable intermediates in drug discovery programs.[2]

This guide focuses specifically on β-ketonitrile derivatives bearing a 3-chlorophenylacetyl moiety. The inclusion of the 3-chlorophenyl group is of particular interest, as halogenated phenyl rings are common pharmacophores found in numerous therapeutic agents, often enhancing binding affinity, metabolic stability, or bioavailability. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of these specific derivatives, tailored for researchers, chemists, and professionals in the field of drug development.

Core Synthetic Strategies for the β-Ketonitrile Scaffold

The construction of the β-ketonitrile framework can be achieved through several established methodologies. The choice of synthetic route is often dictated by substrate scope, scalability, and considerations for green chemistry.

Acylation of Alkyl Nitriles: A Foundational Approach

The base-mediated acylation of alkyl nitrile anions with an acylating agent (typically an ester) is one of the most classical and widely employed methods for synthesizing β-ketonitriles.[1] The fundamental mechanism involves the deprotonation of the α-carbon of the nitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl of the ester.

Historically, strong bases like sodium amide (NaNH₂) or sodium ethoxide were used.[3] However, these reagents present challenges, including hazardous handling and the formation of side products.[3] Modern advancements have led to the adoption of milder, more economical, and environmentally benign bases like potassium tert-butoxide (KOt-Bu), which can facilitate the reaction under ambient conditions.[3][4] This "green" approach avoids the need for cryogenic temperatures or hazardous lithium bases, making it highly scalable and attractive for industrial applications.[3]

Electrophilic Cyanation of Ketone Enolates

An alternative strategy involves the reaction of a pre-formed ketone enolate with an electrophilic cyanating agent.[1] This method is conceptually the reverse of the acylation approach. While promising, this route has historically been limited by the high toxicity of many cyanating reagents (e.g., cyanogen chloride) and a narrow substrate scope.[1] However, recent developments have introduced more accessible and efficient cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which have broadened the utility of this method, even for synthesizing β-ketonitriles with sterically hindered quaternary α-carbon centers.[5]

Transition-Metal-Catalyzed Methodologies

In recent years, transition-metal catalysis has emerged as a powerful tool for C-C bond formation, and the synthesis of β-ketonitriles is no exception.[1] Palladium-catalyzed reactions, for instance, have been developed for the selective carbopalladation of dinitriles, offering a pathway that operates under relatively mild conditions with commercially available starting materials.[6] The proposed mechanism typically involves the formation of an arylpalladium species, which then coordinates with the cyano group, undergoes carbopalladation, and is subsequently hydrolyzed to yield the final β-ketonitrile product.[6] These methods represent the cutting edge of synthetic efficiency and functional group tolerance.

Synthesis of 3-(3-Chlorophenyl)acetyl β-Ketonitrile Derivatives

The most direct and practical approach for synthesizing the target molecules involves the base-promoted acylation of a substituted acetonitrile with an activated derivative of 3-chlorophenylacetic acid.

Precursor Availability and Activation

The two key precursors for this synthesis are readily available:

-

(3-Chlorophenyl)acetonitrile : This serves as a key intermediate in the synthesis of pharmaceuticals and other organic molecules.[7][8]

-

3-Chlorophenylacetic acid : A common chemical reagent.[9]

For the acylation reaction, the carboxylic acid must be activated, typically by converting it into an ester (e.g., a methyl or ethyl ester). This can be achieved through standard Fischer esterification.

Experimental Protocol: KOt-Bu-Promoted Acylation

This protocol is adapted from green and economical methods developed for β-ketonitrile synthesis.[3][4] It offers a safe, scalable, and environmentally conscious alternative to traditional methods.

Reaction: (3-Chlorophenyl)acetic acid methyl ester + Substituted Acetonitrile → 3-(3-Chlorophenyl)-2-(substituent)-3-oxopropanenitrile

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted acetonitrile (1.2 equivalents) and an ethereal solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).

-

Base Addition: Add potassium tert-butoxide (KOt-Bu, 2.2 equivalents) to the solution portion-wise while stirring at room temperature. A catalytic amount of isopropanol (0.1 equivalents) or a phase-transfer catalyst like 18-crown-6 (0.1 equivalents) can be added to facilitate the reaction and improve yields, especially for challenging substrates.[3]

-

Acylating Agent Addition: Slowly add a solution of the 3-chlorophenylacetic acid ester (1.0 equivalent) in the chosen solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting ester is consumed.

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-chlorophenylacetyl β-ketonitrile derivative.

Characterization and Analytical Validation

The structural integrity and purity of the synthesized β-ketonitrile derivatives must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The presence of the activated methylene protons (or methine proton if substituted) between the two carbonyl and nitrile groups is a key diagnostic signal.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, which can be used to study the keto-enol tautomerism in the gas phase.[10][11]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O (ketone) and C≡N (nitrile) functional groups should be present in the expected regions.

| Method | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals for aromatic protons, benzylic CH₂, and the α-proton between the C=O and CN groups. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for carbonyl carbon, nitrile carbon, and aromatic carbons. |

| Mass Spec | Molecular Weight & Tautomerism | Molecular ion peak corresponding to the calculated mass. Fragmentation patterns can indicate keto-enol equilibrium.[11] |

| IR Spec | Functional Group ID | Strong absorbance around 1720-1740 cm⁻¹ (ketone C=O) and 2240-2260 cm⁻¹ (nitrile C≡N). |

Applications in Drug Development and Organic Synthesis

The true value of 3-chlorophenylacetyl β-ketonitrile derivatives lies in their potential as versatile intermediates for constructing more complex, biologically active molecules.

Synthesis of Heterocyclic Scaffolds

β-Ketonitriles are well-documented precursors for a vast range of heterocyclic systems.[12][13] The strategic placement of the electrophilic ketone and nitrile groups, along with the nucleophilic α-carbon, allows for facile cyclization reactions with various binucleophilic reagents.

-

Pyrazoles: Reaction with hydrazine derivatives yields substituted pyrazoles, a core structure in many anti-inflammatory drugs (e.g., Celecoxib).

-

Pyrimidines: Condensation with urea or thiourea in a Biginelli-type reaction can produce dihydropyrimidinones, which are known for a wide spectrum of biological activities.[14]

-

Pyridines and Quinolines: These can be synthesized through various condensation reactions, such as the Hantzsch synthesis, using the β-ketonitrile as the 1,3-dicarbonyl component.

Potential Pharmacological Significance

While the specific biological activity of 3-chlorophenylacetyl β-ketonitrile derivatives is an area for active investigation, the structural motifs present suggest promising therapeutic potential.

-

Anti-Inflammatory Activity: The chlorophenyl group is a feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[15] Furthermore, related isothiazole carboxamides containing a p-chlorophenyl group have demonstrated strong anti-inflammatory properties in preclinical models.[16]

-

Antimicrobial Properties: Chlorinated phenylpropanoic acid derivatives isolated from marine actinomycetes have shown significant and selective antimicrobial activity against pathogenic bacteria like S. aureus and E. coli.[17]

The synthesis of a library of these β-ketonitrile derivatives and their subsequent conversion into diverse heterocyclic systems provides a robust platform for screening and identifying novel drug candidates.

Conclusion and Future Outlook

The 3-chlorophenylacetyl β-ketonitrile framework represents a synthetically accessible and highly valuable class of molecules for drug discovery and development. Modern, green synthetic methods, particularly the use of KOt-Bu for nitrile acylation, provide an efficient and scalable route to these compounds. Their utility as versatile precursors for a multitude of pharmacologically relevant heterocycles makes them attractive targets for further research. Future work should focus on exploring the full scope of derivatives that can be synthesized and conducting comprehensive biological evaluations to unlock their therapeutic potential, particularly in the areas of inflammation and infectious diseases.

References

-

Rostampoor, A., & Alizadeh, A. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(19), 14558-14586. [Link][12][13]

-

Boodram, D., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935. [Link]

-

ResearchGate. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. ResearchGate. [Link]

-

Li, Z., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3335–3340. [Link]

-

Andraos, J., et al. (1993). The a-Cyano-a-phenylacetic Acid Keto-Enol System. Journal of the American Chemical Society, 115(25), 11666-11674. [Link]

-

PubMed. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. PubMed. [Link]

-

ResearchGate. (2025). A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]

-

Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]

-

Takeuchi, Y., et al. (1999). Simple synthesis of alpha-cyano-alpha-fluoro-p-tolylacetic acid (CFTA), a new efficient chiral derivatizing agent. Enantiomer, 4(3-4), 339-44. [Link]

-

Zacuto, M. J., et al. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917-8925. [Link]

-

Gieldanowski, J., et al. (1980). Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 767-79. [Link]

-

Pachore, S. S., et al. (2018). Biginelli reaction of β-ketonitriles: Synthesis of 5-cyano substituted dihydropyrimidinones. Journal of Chemical Sciences, 130(6), 69. [Link]

-

Ogiwara, Y., et al. (2015). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Organic Letters, 17(11), 2652-2655. [Link]

- Google Patents. (2017). A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.

-

Scribd. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Scribd. [Link]

-

ResearchGate. (2025). Spectrometric studies and theoretical calculations of some β-ketonitriles. ResearchGate. [Link]

-

Hebei Ruiyao. (n.d.). Wholesale (3-Chlorophenyl)acetonitrile CAS:1529-41-5 Manufacturers and Suppliers. Hebei Ruiyao Biotechnology Co., Ltd. [Link]

-

Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Wikipedia. [Link]

-

Journal of the Indian Chemical Society. (n.d.). Reaction of nitriles. Journal of the Indian Chemical Society. [Link]

-

Abdel-Mageed, W. M., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 18(9), 438. [Link]

-

Ruiz, D., et al. (2010). Spectrometric studies and theoretical calculations of some beta-ketonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(2), 485-96. [Link]

-

PureSynth. (n.d.). 3-Chlorophenylacetonitrile 99%. PureSynth. [Link]

-

Organic Syntheses. (n.d.). α-CYANO-β-PHENYLACRYLIC ACID. Organic Syntheses Procedure. [Link]

-

Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]

-

ResearchGate. (2025). Synthesis and antimicrobial activity of some 3-p-chlorophenoxymethyl-4-phenyl-1,2,4-triazol-5-yl-thio-acetyl hydrazine derivatives. ResearchGate. [Link]

- Google Patents. (2013). Preparation method of chlorinated phenylacetic acid.

- Google Patents. (2003). Process for the preparation of beta-ketonitriles.

-

Narayana Swamy, G., et al. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 3(6), 460-466. [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. [Link]

-

PubChem. (n.d.). 3-Chlorophenylacetic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Synthesis and characterization of p-chlorophenylacetic acid. ResearchGate. [Link]

-

BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. BYJU'S. [Link]

-

Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 7. (3-Chlorophenyl)acetonitrile 99 1529-41-5 [sigmaaldrich.com]

- 8. pure-synth.com [pure-synth.com]

- 9. 3-Chlorophenylacetic acid CAS#: 1878-65-5 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Spectrometric studies and theoretical calculations of some beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Gamma-(3-chlorophenyl)acetoacetonitrile synonyms and nomenclature

An In-depth Technical Guide to Gamma-(3-chlorophenyl)acetoacetonitrile: Nomenclature, Synthesis, and Applications

Introduction

Gamma-(3-chlorophenyl)acetoacetonitrile stands as a molecule of significant interest for researchers and professionals in the field of drug development and organic synthesis. Its structure as a β-ketonitrile, featuring a reactive methylene group flanked by a ketone and a nitrile, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The presence of a 3-chlorophenyl moiety further enhances its potential utility, as the chloro-substituent can modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides a comprehensive overview of the nomenclature, a detailed synthesis protocol, and a discussion of the potential applications of this compound, with a focus on providing practical insights for laboratory applications.

Nomenclature and Synonyms

The nomenclature of "Gamma-(3-chlorophenyl)acetoacetonitrile" can be interpreted in a few ways, making a clear definition based on systematic naming conventions essential for unambiguous communication. The term "acetoacetonitrile" refers to the core structure of 3-oxobutanenitrile[1][2][3]. The designation "gamma" (γ) indicates the position of the substituent relative to the nitrile group. In the butanenitrile chain, the carbon of the nitrile is position 1, the adjacent methylene is position 2 (alpha), the carbonyl carbon is position 3 (beta), and the terminal methyl carbon is position 4 (gamma). Therefore, a gamma-substitution places the 3-chlorophenyl group on the terminal carbon.

The systematic IUPAC name for this structure is 4-(3-chlorophenyl)-3-oxobutanenitrile . While this specific compound is not widely cataloged with a dedicated CAS number, its isomers and related structures are well-documented. For clarity, the following table outlines the nomenclature for the target compound and its close isomers.

| Systematic Name | Common Name/Synonym | CAS Number |

| This compound | Gamma-(3-chlorophenyl)acetoacetonitrile | Not available |

| 2-(4-chlorophenyl)-3-oxobutanenitrile | Alpha-(4-chlorophenyl)acetoacetonitrile | 5219-07-8 |

| 4-(4-chlorophenyl)-4-oxobutanenitrile | 3-(4-chlorobenzoyl)propionitrile | 40394-87-4[4] |

| (3-Chlorophenyl)acetonitrile | 3-Chlorobenzyl cyanide | 1529-41-5[5][6] |

Physicochemical Properties of a Related Isomer

Due to the limited availability of experimental data for this compound, the properties of its commercially available isomer, 2-(4-chlorophenyl)-3-oxobutanenitrile , are presented below as a reference point for researchers. It is important to note that while structurally similar, the position of the substituent will influence the physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | |

| Molecular Weight | 193.63 g/mol | |

| Appearance | Solid | |

| InChI Key | IPBZEJZUAZXNOS-UHFFFAOYSA-N | |

| SMILES | N#CC(C1=CC=C(Cl)C=C1)C(C)=O |

Synthesis of this compound

The synthesis of β-ketonitriles such as this compound can be effectively achieved through the condensation of a carboxylic acid ester with a nitrile in the presence of a strong base. This approach, a variation of the Claisen condensation, is a robust method for forming the carbon-carbon bond between the alpha-carbon of the nitrile and the carbonyl carbon of the ester. A plausible and detailed protocol for the synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of related 3-oxonitriles[7].

Experimental Protocol: Synthesis via Ester-Nitrile Condensation

This procedure details the synthesis of this compound from ethyl 2-(3-chlorophenyl)acetate and acetonitrile.

Reagents and Materials:

-

Ethyl 2-(3-chlorophenyl)acetate

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether or ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Dispersion of the Base: Sodium hydride (2.2 equivalents) is carefully weighed and transferred to the reaction flask containing anhydrous toluene. The mixture is stirred to create a uniform suspension.

-

Addition of Reactants: A solution of ethyl 2-(3-chlorophenyl)acetate (1.0 equivalent) and anhydrous acetonitrile (5.0 equivalents) in anhydrous toluene is prepared and added dropwise to the stirred suspension of sodium hydride at room temperature. The rate of addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching and Acidification: The reaction mixture is cooled to 0 °C in an ice bath. The excess sodium hydride is cautiously quenched by the slow, dropwise addition of water. The mixture is then acidified to a pH of approximately 3-4 with 1M HCl.

-

Extraction and Workup: The aqueous and organic layers are separated using a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because sodium hydride is a highly reactive base that readily reacts with water.

-

Excess Acetonitrile: Acetonitrile serves as both a reactant and a solvent. Using it in excess drives the reaction equilibrium towards the product.

-

Strong Base: Sodium hydride is a sufficiently strong, non-nucleophilic base to deprotonate the α-carbon of acetonitrile, forming the nucleophilic carbanion required for the condensation reaction.

-

Acidic Workup: Acidification is necessary to protonate the enolate intermediate formed during the reaction, yielding the final β-ketonitrile product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Potential Applications in Drug Development and Organic Synthesis

β-Ketonitriles are highly valuable intermediates in organic synthesis due to their dual reactivity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the keto-methylene moiety can participate in a variety of condensation and cyclization reactions.

-

Synthesis of Heterocycles: this compound is an ideal precursor for the synthesis of various heterocyclic systems, such as pyrimidines, pyridines, and pyrazoles. These scaffolds are prevalent in many biologically active compounds and approved drugs.

-

Precursor for Bioactive Molecules: The structural motif of a substituted phenyl group attached to a four-carbon chain is found in various pharmacologically active molecules. For instance, the related compound (3-chlorophenyl)acetonitrile is a known intermediate in the synthesis of Baclofen, a muscle relaxant[8]. While not a direct precursor, this highlights the utility of the chlorophenylacetonitrile framework in medicinal chemistry.

-

Building Block for Complex Molecules: The reactivity of the keto and nitrile functionalities allows for the introduction of further chemical complexity, making it a useful building block in multi-step syntheses of natural products and other target molecules.

Conclusion

While "Gamma-(3-chlorophenyl)acetoacetonitrile," or more systematically, this compound, is not a widely commercialized chemical, its synthesis is achievable through well-established organic chemistry principles. This guide provides a robust framework for its nomenclature, a detailed protocol for its synthesis, and an overview of its potential applications. For researchers and professionals in drug development, this molecule and its related isomers represent a valuable class of compounds with significant potential for the discovery and synthesis of new chemical entities.

References

Sources

- 1. 3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Oxobutanenitrile | 2469-99-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. 4-(4-Chlorophenyl)-4-oxobutanenitrile | C10H8ClNO | CID 587352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. (3-Chlorophenyl)acetonitrile | CAS 1529-41-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 8. veeprho.com [veeprho.com]

Thermodynamic Stability of 3-Oxobutanenitrile Derivatives: A Technical Guide

Introduction

3-Oxobutanenitrile (CAS: 2469-99-0), also known as acetylacetonitrile or cyanoacetone, is a critical

This guide provides a mechanistic analysis of its instability, focusing on tautomeric volatility, thermal decomposition pathways, and polymerization risks. It moves beyond standard safety data sheets to explain the why and how of handling this "energetic" intermediate.

Part 1: Mechanistic Underpinnings (The "Why")

The thermodynamic instability of 3-oxobutanenitrile stems from two competing electronic factors: the acidity of the

Tautomeric Equilibrium

Unlike simple ketones, 3-oxobutanenitrile exists in a dynamic equilibrium between its keto and enol forms. The stability of these tautomers is solvent-dependent and dictates reactivity.

-

Keto Form: Generally favored in polar aprotic solvents (e.g., DMSO, DMF).

-

Enol Form: Stabilized by conjugation, though less so than

-diketones because the linear nitrile group provides weaker geometric support for intramolecular hydrogen bonding.

Critical Insight: The rate of decomposition is often higher in the enol form due to the nucleophilic character of the enolic carbon, which can attack the nitrile of a neighboring molecule, initiating polymerization.

The Acidity Driver

With a pKa of approximately 10.3 [1], the methylene protons at the C2 position are highly acidic. Even trace alkalinity (from glass surfaces or basic impurities) can generate the enolate anion, which acts as a potent nucleophile.

Visualization: Tautomeric & Reactive Landscape

Part 2: Thermal Stability & Decomposition[2][3]

3-Oxobutanenitrile is classified as a self-reactive substance under specific conditions. It is prone to "runaway" exothermic decomposition if heated beyond its onset temperature.

Thermal Hazards (DSC Data Interpretation)

Differential Scanning Calorimetry (DSC) is the gold standard for assessing the safety of this molecule.

-

Onset Temperature: Typically, exothermic decomposition begins around 120°C - 130°C , but this can lower significantly (to <100°C) in the presence of catalytic impurities (acids/bases/metals) [2].

-

Energy Release: The decomposition is highly exothermic (

), capable of generating rapid pressure rise due to gas evolution (HCN, CO,

Decomposition Pathways

-

Polymerization: The primary mode of failure at moderate temperatures (

C). The active methylene attacks the nitrile group of another molecule (Thorpe-Ziegler reaction), leading to dimers and oligomers. -

Fragmentation: At high temperatures (

C), the molecule fragments, releasing toxic Hydrogen Cyanide (HCN).

Table 1: Thermal Risk Profile

| Parameter | Value / Observation | Implication |

| Storage Temp | -20°C (Inert Atmosphere) | Mandatory to arrest slow polymerization. |

| Flash Point | ~29°C | Flammable vapor risk at room temperature.[1] |

| DSC Onset | ~120°C (Pure) | Process temperatures must stay <70°C (100K rule). |

| SADT | Est. 55-60°C | Self-Accelerating Decomposition Temperature. |

Part 3: Practical Handling & Storage Protocols

To maintain the thermodynamic integrity of 3-oxobutanenitrile, you must impose kinetic barriers to decomposition.

Storage Protocol (The "Cold Chain")

-

Temperature: Store strictly at -20°C .

-

Atmosphere: Argon or Nitrogen blanket is non-negotiable. Oxygen promotes oxidative degradation; moisture promotes hydrolysis of the nitrile to the amide.

-

Container: Use fluorinated HDPE or glass with PTFE-lined caps. Avoid metal containers (Fe/Cu ions catalyze decomposition).

Stabilization Strategy

If long-term storage of a solution is required, acidification is the standard stabilization method.

-

Mechanism: Adding trace acid (e.g., 0.1% Acetic Acid) suppresses the formation of the enolate anion (see Figure 1), effectively "locking" the molecule in the keto form and preventing self-condensation.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Accelerated Aging & Stability Assessment

Purpose: To determine the shelf-life and maximum processing time for a specific batch.

Reagents & Equipment:

-

Sample: 3-Oxobutanenitrile (>95% purity).

-

Solvents: Acetonitrile (HPLC grade).

-

Instrument: HPLC (UV detection at 210 nm and 254 nm).

Workflow:

-

Baseline: Prepare a fresh 1 mg/mL solution in Acetonitrile. Inject immediately (T=0).

-

Stress: Aliquot pure sample into three sealed vials. Incubate at:

-

Vial A: 4°C (Control)

-

Vial B: 25°C (Room Temp)

-

Vial C: 40°C (Accelerated)

-

-

Sampling: Dilute and inject aliquots at 4h, 8h, 24h, and 48h.

-

Validation:

-

Pass Criteria: Purity of Vial A must remain >99.5% relative to T=0.

-

Fail Criteria: Appearance of new peaks (dimers) or baseline rise (oligomers) >1%.

-

Visualization: Stability Testing Decision Tree

Part 5: References

-

ChemicalBook & CAS Database. (2024). Properties of 3-Oxobutanenitrile (CAS 2469-99-0). Predicted pKa ~10.[1][2][3]31.

-

United Nations UNECE. (2019). Manual of Tests and Criteria: Classification Procedures, Test Methods and Criteria Relating to Substances of Class 4.1 (Self-Reactive). Discusses DSC onset rules (100K rule).

-

Fisher Scientific. (2021). Safety Data Sheet: 3-Oxobutanenitrile. Hazards: H302, H312, H315.[4] Storage: -20°C. [1][2][3][4][5][6]

-

Mettler Toledo. (2022).[7] Thermal Analysis of Chemical Safety: DSC and TMRad Prediction. General methodology for

-ketonitrile thermal runaway prediction.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. 3-Oxobutanenitrile price,buy 3-Oxobutanenitrile - chemicalbook [chemicalbook.com]

- 4. 3-Oxobutanenitrile | 2469-99-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. 3-Oxobutanenitrile | 2469-99-0 [chemicalbook.com]

- 6. bldpharm.com [bldpharm.com]

- 7. Rapid Investigation of Thermally Hazardous Substances | Chemical Industry Digest [chemindigest.com]

Solubility of 4-(3-Chlorophenyl)-3-oxobutanenitrile in organic solvents

An In-depth Technical Guide to the Solubility of 4-(3-Chlorophenyl)-3-oxobutanenitrile in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common organic solvents. In the absence of specific experimental data for this compound in publicly accessible literature, this paper establishes a robust theoretical framework based on fundamental principles of physical organic chemistry. By examining the structural attributes of the target molecule—including polarity, hydrogen bonding potential, and the influence of its functional groups—we infer its likely solubility behavior. This guide further presents detailed, field-proven experimental protocols for researchers to determine the precise solubility of this compound, ensuring a self-validating system for data generation. The methodologies are designed to be both rigorous and accessible to researchers in drug development and chemical synthesis.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding a compound's dissolution characteristics is paramount. This compound, a molecule of interest in medicinal chemistry, possesses a unique combination of functional groups that dictate its interactions with different solvent environments. This guide aims to provide a predictive understanding of its solubility and the practical means to measure it.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure is essential. The molecule's behavior is governed by the interplay of its constituent parts: a chlorophenyl group, a ketone, and a nitrile.

-

The Cyano (Nitrile) Group (-C≡N): The carbon-nitrogen triple bond is highly polar, creating a significant dipole moment.[1] The nitrogen atom possesses a lone pair of electrons, which can act as a hydrogen bond acceptor.[1][2][3] Lower-chain nitriles exhibit some water solubility due to this hydrogen bonding capability; however, this solubility decreases as the hydrocarbon portion of the molecule increases.[1][2][3][4]

-

The Ketone Group (C=O): Similar to the nitrile group, the carbonyl group is polar and can act as a hydrogen bond acceptor. This feature generally enhances solubility in polar solvents.

-

The Chlorophenyl Group (-C₆H₄Cl): The benzene ring is nonpolar, while the chlorine atom introduces a degree of polarity. The overall contribution of this group is a tendency towards lower polarity, favoring solubility in less polar solvents.

Overall Polarity: The combination of these functional groups results in a molecule of intermediate polarity. The presence of both polar (nitrile, ketone) and nonpolar (chlorophenyl) moieties suggests that this compound will not be highly soluble in the extremes of the solvent polarity spectrum (i.e., very nonpolar or very polar solvents). The principle of "like dissolves like" suggests that solvents of intermediate polarity will be the most effective.[5]

Predicted Solubility Profile

Based on the molecular structure analysis, the following solubility profile in various organic solvents is predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents | ||

| e.g., Hexane, Cyclohexane | Low | The strong dipole-dipole interactions of the nitrile and ketone groups are not overcome by the weak van der Waals forces of nonpolar solvents. |

| Polar Aprotic Solvents | ||

| e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess significant dipole moments that can interact favorably with the polar nitrile and ketone groups of the solute. The absence of acidic protons in these solvents prevents unwanted reactions.[1] Acetonitrile, being a nitrile itself, is expected to be a particularly good solvent.[1][4] |

| Polar Protic Solvents | ||

| e.g., Methanol, Ethanol, Isopropanol, Water | Moderate to Low | While these solvents can form hydrogen bonds with the nitrile and ketone groups, the nonpolar chlorophenyl ring may limit solubility.[2][3] Solubility in water is expected to be low due to the significant nonpolar character of the molecule. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental measurement is essential. The following protocols are recommended for their reliability and widespread use in the pharmaceutical industry.

Equilibrium Shake-Flask Method

This is a conventional and reliable method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Quantify the concentration of the dissolved solute using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for the equilibrium shake-flask solubility determination.

Crystal Dissolution Method

This method is useful for understanding the dissolution rate, which is related to kinetic solubility.

Protocol:

-

Preparation: Place a known amount of crystalline this compound into a dissolution vessel containing a known volume of the test solvent.

-

Monitoring: Stir the solvent at a constant rate and temperature. Monitor the concentration of the dissolved solid over time using an in-situ probe (e.g., UV-Vis fiber optic probe) or by taking samples at regular intervals for external analysis.

-

Data Analysis: Plot the concentration versus time to determine the dissolution rate. The plateau of the curve represents the equilibrium solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.

-

pH: For ionizable compounds, pH plays a crucial role in solubility. However, this compound is not expected to be significantly ionizable under typical pH conditions.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Conclusion

While specific experimental solubility data for this compound is not currently available in the public domain, a strong predictive framework can be established based on its molecular structure. It is anticipated that this compound will exhibit the highest solubility in polar aprotic solvents of intermediate polarity. For definitive quantitative data, the experimental protocols outlined in this guide provide a reliable pathway. The information presented herein serves as a valuable resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Nitriles: Structure, Formula, Properties & Real-Life Uses - Vedantu. (n.d.).

- Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. (n.d.).

- Physical Properties of Nitriles - Chemistry LibreTexts. (2023, January 22).

- an introduction to nitriles - Chemguide. (n.d.).

Sources

Methodological & Application

Synthesis of 3-amino-5-(3-chlorobenzyl)pyrazole from β-Ketonitriles: An Application Note and Detailed Protocol

Introduction: The Significance of 3-Aminopyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Among these, the 3-aminopyrazole scaffold is a particularly privileged structure, serving as a versatile building block for the synthesis of more complex heterocyclic systems.[1][2] The strategic placement of the amino group allows for diverse functionalization, making these compounds ideal candidates for library synthesis in drug discovery programs.[3] This application note provides a comprehensive guide to the synthesis of a specific, high-value 3-aminopyrazole derivative, 3-amino-5-(3-chlorobenzyl)pyrazole, from a β-ketonitrile precursor. This protocol is designed for researchers and scientists in the field of drug development, offering not just a step-by-step procedure but also the underlying chemical principles and experimental rationale.

Reaction Overview and Mechanism

The synthesis of 3-amino-5-(3-chlorobenzyl)pyrazole is achieved through a two-step process. The first step involves the synthesis of the key intermediate, a β-ketonitrile, specifically 4-(3-chlorophenyl)-3-oxobutanenitrile. This is followed by the classical and highly efficient cyclocondensation reaction with hydrazine hydrate to yield the target aminopyrazole.

The most versatile and widely used method for the synthesis of 3(5)-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][4] The reaction mechanism proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-membered pyrazole ring.[1]

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below. It outlines the two main stages: the preparation of the β-ketonitrile intermediate and its subsequent conversion to the final 3-aminopyrazole product.

Caption: Overall workflow for the synthesis of 3-amino-5-(3-chlorobenzyl)pyrazole.

Detailed Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from established methods for the acylation of acetonitrile with esters.[5][6] Potassium tert-butoxide is utilized as a strong, non-nucleophilic base to generate the acetonitrile anion for subsequent reaction with ethyl 3-chlorophenylacetate.

Materials:

-

Ethyl 3-chlorophenylacetate

-

Acetonitrile (anhydrous)

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.5 equivalents).

-

Solvent and Reagent Addition: Add anhydrous THF to the flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath. To the dropping funnel, add a solution of ethyl 3-chlorophenylacetate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous THF.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of potassium tert-butoxide at a rate that maintains the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 5-6.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Part 2: Synthesis of 3-amino-5-(3-chlorobenzyl)pyrazole

This is a classical cyclocondensation reaction that proceeds readily by heating the β-ketonitrile with hydrazine hydrate in an alcoholic solvent.[1][4]

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Acetic acid (glacial, catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

-

Reagent Addition: To this solution, add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 3-amino-5-(3-chlorobenzyl)pyrazole.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis.

| Parameter | Part 1: β-Ketonitrile Synthesis | Part 2: Aminopyrazole Synthesis |

| Key Reagents | Ethyl 3-chlorophenylacetate, Acetonitrile, KOt-Bu | This compound, Hydrazine Hydrate |

| Molar Ratio (to starting material) | 1.0 : 1.2 : 1.5 | 1.0 : 1.2 |

| Solvent | Anhydrous THF | Ethanol |

| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 12 - 16 hours | 4 - 6 hours |

| Typical Yield | 65-75% | 80-90% |

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis.

Caption: Key transformations in the synthesis of the target aminopyrazole.

Conclusion and Further Applications

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 3-amino-5-(3-chlorobenzyl)pyrazole. The two-step approach, beginning with the synthesis of the β-ketonitrile precursor followed by cyclocondensation with hydrazine, is a robust strategy applicable to the synthesis of a wide array of substituted 3-aminopyrazoles. The final product, with its reactive amino group and the 3-chlorobenzyl moiety, is a valuable intermediate for further chemical modifications, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

References

- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7041830/]

- Preparation of a variety of β-ketonitriles. [URL: https://www.researchgate.net/figure/Preparation-of-a-variety-of-b-ketonitriles_tbl1_337770805]

- Process for the preparation of beta-ketonitriles. [URL: https://patents.google.

- A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-green-chemistry-approaches-for-b-ketonitrile-synthesis]

- A High-Yielding Preparation of β-Ketonitriles. [URL: https://pubs.acs.org/doi/10.1021/ol052562+]

- Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. [URL: https://www.benchchem.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178673/]

- Approaches towards the synthesis of 5-aminopyrazoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052841/]

- Approaches towards the synthesis of 5-aminopyrazoles. [URL: https://www.beilstein-journals.org/bjoc/articles/7/20]

- Recent advances in the synthesis of new pyrazole derivatives. [URL: https://www.researchgate.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [URL: https://www.mdpi.com/1422-8599/12/1/139]

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9478839/]

- Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols. [URL: https://www.benchchem.

- organic synthesis | New Drug Approvals. [URL: https://newdrugapprovals.org/tag/organic-synthesis/]

- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v92p0197]

- Process for the preparation of 3-amino-5-methylpyrazole. [URL: https://patents.google.

- Process for synthesizing 4-chlorophenyl ethanol. [URL: https://patents.google.

- Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. [URL: https://www.researchgate.

- Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt04306j]

- Preparation method for 4-chlorophenylhydrazine hydrochloride. [URL: https://patents.google.

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. [URL: https://discovery.dundee.ac.uk/en/publications/synthesis-of-n-4-chlorophenyl-substituted-pyrano23-cpyrazoles-e]

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [URL: https://www.jmchemsci.com/article_122851.html]

- Process for the preparation of 3-amino-5-methylpyrazole. [URL: https://patents.google.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [URL: https://www.mdpi.com/1420-3049/25/1/27]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Cyclization Reactions Using 4-(3-Chlorophenyl)-3-oxobutanenitrile

Introduction: The Versatility of 4-(3-Chlorophenyl)-3-oxobutanenitrile in Heterocyclic Synthesis

This compound is a highly valuable and versatile bifunctional building block for the synthesis of a wide array of heterocyclic compounds. Its structure, incorporating a reactive β-ketonitrile moiety, provides two key electrophilic centers—the carbonyl carbon and the nitrile carbon—as well as an acidic α-methylene group. This unique combination of functionalities allows for a diverse range of cyclization reactions, making it an indispensable precursor for researchers in medicinal chemistry and drug development. The resulting heterocyclic scaffolds are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals.

This comprehensive guide provides detailed application notes and step-by-step protocols for several key cyclization reactions utilizing this compound. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Synthesis of 5-Amino-3-(3-chlorobenzyl)pyrazoles via Hydrazine Condensation

The reaction between β-ketonitriles and hydrazines is a robust and widely employed method for the synthesis of 5-aminopyrazoles.[1] These pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. Initially, the hydrazine undergoes a nucleophilic attack on the highly electrophilic carbonyl carbon of the this compound. This is followed by a dehydration step to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the nitrile carbon, leading to a 5-exo-dig cyclization to furnish the stable 5-aminopyrazole ring system.[1]

Diagram 1: Proposed Reaction Mechanism for 5-Aminopyrazole Synthesis

Caption: Reaction pathway for the synthesis of 5-aminopyrazoles.

Experimental Protocol: Synthesis of 5-Amino-3-(3-chlorobenzyl)-1H-pyrazole

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Standard glassware for reflux

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography setup (if required for purification)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in absolute ethanol (approximately 10-15 mL per gram of starting material).

-

To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the starting material spot indicates reaction completion.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

The crude product may precipitate upon cooling or after partial solvent removal. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, perform an aqueous workup by adding water to the reaction mixture and extracting with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

| Parameter | Value/Condition | Notes |

| Reactant Ratio | 1.0 eq : 1.2 eq | A slight excess of hydrazine hydrate ensures complete conversion. |

| Solvent | Absolute Ethanol | Provides good solubility for reactants and facilitates the reaction. |

| Catalyst | Glacial Acetic Acid | A catalytic amount of acid can accelerate the initial condensation step. |

| Temperature | Reflux (~78 °C) | Sufficient thermal energy is required for the cyclization step. |

| Reaction Time | 2-4 hours | Monitor by TLC for optimal reaction time. |

Hantzsch Dihydropyridine Synthesis: A Multicomponent Approach

The Hantzsch pyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[2][3] This reaction can be adapted to use β-ketonitriles, such as this compound, to produce highly substituted 1,4-dihydropyridines, which are valuable precursors to pyridine derivatives and are known for their biological activities, particularly as calcium channel blockers.

Mechanistic Rationale

The Hantzsch synthesis is a convergent reaction with several plausible mechanistic pathways. A generally accepted sequence involves the following key steps:

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-dicarbonyl compound (in this case, this compound) to form an α,β-unsaturated intermediate.

-

Enamine Formation: The second equivalent of the β-dicarbonyl compound reacts with ammonia to form an enamine.

-

Michael Addition: The enamine adds to the α,β-unsaturated intermediate in a Michael fashion.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the 1,4-dihydropyridine ring.

Diagram 2: Hantzsch Dihydropyridine Synthesis Workflow

Sources

Synthesis of 5-(3-chlorobenzyl)-1H-pyrazol-3-amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-(3-chlorobenzyl)-1H-pyrazol-3-amine through the cyclocondensation reaction of 4-(3-chlorophenyl)-3-oxobutanenitrile with hydrazine hydrate. This reaction is a cornerstone in heterocyclic chemistry, offering a direct route to the valuable aminopyrazole scaffold, a privileged structure in medicinal chemistry. This guide details the underlying reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for product characterization. The significance of the resulting aminopyrazole as a building block in the development of novel therapeutics is also discussed, providing context for its application in drug discovery programs.

Introduction: The Significance of the Aminopyrazole Scaffold

Pyrazole derivatives are a prominent class of N-heterocyclic compounds, renowned for their wide spectrum of pharmacological activities.[1][2] The pyrazole nucleus is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[3][4] The specific subclass of 3-aminopyrazoles, accessible through the reaction of β-ketonitriles and hydrazine, serves as a particularly versatile synthetic intermediate.[1] The amino group provides a reactive handle for further functionalization, enabling the exploration of extensive chemical space in the search for new bioactive molecules.

The target molecule, 5-(3-chlorobenzyl)-1H-pyrazol-3-amine, incorporates two key structural features: the reactive 3-amino-1H-pyrazole core and a 3-chlorobenzyl substituent. The presence of the chlorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for targeting a range of biological pathways.[5] Derivatives of aminopyrazoles are actively investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[6][7] This application note provides the necessary framework for the reliable synthesis of this high-value building block.

Reaction Mechanism and Rationale

The synthesis of 5-(3-chlorobenzyl)-1H-pyrazol-3-amine from this compound and hydrazine is a classic example of a cyclocondensation reaction, often referred to as a variation of the Knorr pyrazole synthesis.[1] The reaction proceeds through a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration.

Step 1: Hydrazone Formation The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, this compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate. This step is typically rapid.

Step 2: Intramolecular Cyclization The second, terminal nitrogen atom of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This attack leads to the formation of a five-membered heterocyclic ring.

Step 3: Tautomerization and Aromatization The cyclic intermediate undergoes tautomerization to form the more stable aromatic pyrazole ring, resulting in the final product, 5-(3-chlorobenzyl)-1H-pyrazol-3-amine. The driving force for this step is the formation of a stable, aromatic heterocyclic system.

Caption: Reaction mechanism for the synthesis of 5-(3-chlorobenzyl)-1H-pyrazol-3-amine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 5-substituted 3-aminopyrazoles from β-ketonitriles.[8]

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | C₁₀H₈ClNO | 193.63 | Not available |

| Hydrazine Hydrate (~64% hydrazine) | H₆N₂O | 50.06 | 7803-57-8 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexanes | Mixture | ~86.18 | 110-54-3 |

Equipment

-

Round-bottom flask (100 mL)

-